Methyl pyrrolidine-2-carboxylate hydrochloride
Overview
Description
Methyl pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a methyl ester derivative of pyrrolidine-2-carboxylic acid, commonly used in various chemical and pharmaceutical applications. This compound is known for its role in the synthesis of various bioactive molecules and its utility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pyrrolidine-2-carboxylate hydrochloride can be synthesized through the esterification of pyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to yield the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of proline derivatives.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with various molecular targets. In medicinal chemistry, it acts as a precursor for the synthesis of bioactive molecules that can modulate biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- L-Proline methyl ester hydrochloride
- D-Proline methyl ester hydrochloride
- Ethyl pyrrolidine-2-carboxylate
Uniqueness
Methyl pyrrolidine-2-carboxylate hydrochloride is unique due to its specific ester group, which provides distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl pyrrolidine-2-carboxylate hydrochloride is a significant compound in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant studies.
Chemical Overview
- Molecular Formula : C6H12ClNO2
- CAS Number : 79397-50-5
- Molecular Weight : 165.62 g/mol
This compound is a methyl ester derivative of pyrrolidine-2-carboxylic acid, widely used in organic synthesis and medicinal applications. Its unique structure allows it to engage in various chemical reactions, making it a versatile building block in drug development.
The biological activity of this compound is largely attributed to its ability to modulate biological pathways through the release of active metabolites upon hydrolysis. The ester group can be hydrolyzed to yield pyrrolidine-2-carboxylic acid, which interacts with various proteins and enzymes, influencing their activity.
Key Mechanisms:
- Enzyme Modulation : It acts as an inhibitor or modulator for various enzymes, which can be critical in drug discovery.
- Protein-Ligand Interactions : The compound is utilized to study interactions between small molecules and target proteins, aiding in the understanding of biochemical pathways.
Biological Activities
Recent studies have highlighted the following biological activities associated with this compound:
- Antiviral Activity : It has shown potential as a precursor for compounds targeting viral proteases, particularly in the context of SARS-CoV-2 and MERS-CoV.
- Anticancer Potential : Research indicates that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines.
- Inhibition of Acetyl-CoA Carboxylase (ACC) : Some derivatives have been evaluated for their inhibitory effects on ACC enzymes, which are crucial for fatty acid metabolism.
Table 1: Biological Activities and IC50 Values
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
Compound 7a | ACC1 | <1000 | |
Compound 7b | ACC2 | 172 | |
Methyl pyrrolidine derivative | SARS-CoV-2 Mpro | 20 μM (screening) |
Case Study 1: Antiviral Activity
A study investigated the efficacy of derivatives synthesized from this compound against the main protease (Mpro) of SARS-CoV-2. The results indicated that certain modifications to the core structure enhanced inhibitory potency, with some compounds achieving comparable efficacy to established inhibitors like GC376 .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer activity, derivatives based on methyl pyrrolidine-2-carboxylate were tested against A549 lung cancer cells. The results demonstrated significant cytotoxicity with IC50 values indicating potent activity, suggesting further exploration for therapeutic applications .
Properties
IUPAC Name |
methyl pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481205 | |
Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79397-50-5 | |
Record name | Methyl DL-prolinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079397505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DL-PROLINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3PYL8G736 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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